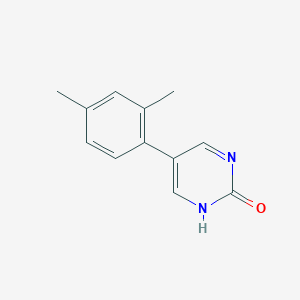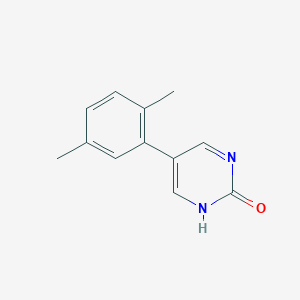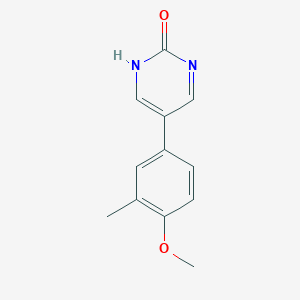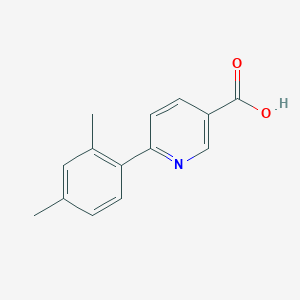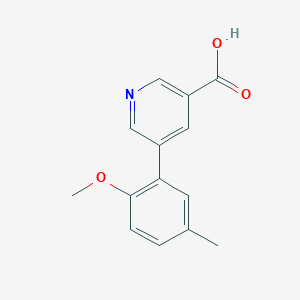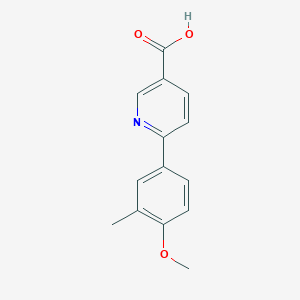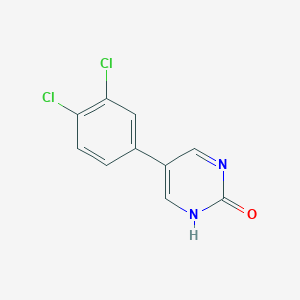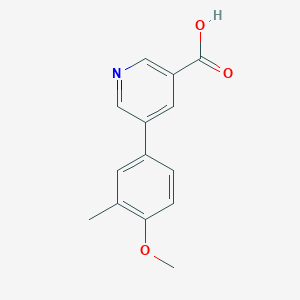
5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% (5-MMPNA), is an organic compound belonging to the class of compounds known as ‘pyridines’. It is a white solid with a molecular weight of 176.2 g/mol and a melting point of 121-123°C. 5-MMPNA has a wide range of applications in scientific research, ranging from biochemical and pharmacological studies to industrial synthesis. It has been used in various laboratory experiments, including those related to the synthesis of other compounds, investigation of drug-target interactions, and analysis of enzyme kinetics. In
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as phosphodiesterase-4 (PDE-4) and cyclooxygenase-2 (COX-2). It has also been used in the synthesis of other compounds, including analogues of 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%, as well as in studies of drug-target interactions and enzyme kinetics. Furthermore, 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been used in pharmacological studies, including those related to the development of drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes such as PDE-4 and COX-2. PDE-4 is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) and is involved in the regulation of various physiological processes. COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting these enzymes, 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% may be able to modulate the activity of these enzymes and, thus, affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% are not fully understood. However, it has been shown to inhibit the activity of enzymes such as PDE-4 and COX-2, which may lead to the modulation of various physiological processes. In addition, it has been shown to have anti-inflammatory effects in animal studies, suggesting that it may be useful in the treatment of inflammatory conditions. Furthermore, it has been shown to have antioxidant effects, which may be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Laboratory Experiments
The use of 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also a relatively stable compound, making it suitable for use in a wide range of laboratory experiments. However, it should be noted that 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is a relatively potent compound, and care should be taken when handling it in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of 5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% in scientific research. It has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may be useful in the treatment of inflammatory conditions and the prevention of oxidative damage. Furthermore, its ability to modulate the activity of enzymes such as PDE-4 and COX-2 may make it useful in the development of drugs for the treatment of various diseases. Additionally, its use in the synthesis of other compounds may lead to the development of new compounds with potential therapeutic applications. Finally, its use in studies of drug-target interactions and enzyme kinetics may lead to a better understanding of the mechanisms of action of various drugs and enzymes.
Métodos De Síntesis
5-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% can be synthesized from 4-methoxy-3-methylphenol and nicotinic acid through a reaction involving an acid catalyst and a solvent. The reaction is carried out in a 1:1 molar ratio of the two reactants. The acid catalyst is usually p-toluenesulfonic acid (PTSA) or sulfuric acid, and the solvent is usually acetic acid. The reaction is typically carried out at a temperature of 80-100°C for about 5-6 hours. The product is then extracted from the reaction mixture and purified by recrystallization.
Propiedades
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-10(3-4-13(9)18-2)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIDCSDPCIXHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680858 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-93-2 |
Source


|
| Record name | 5-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





